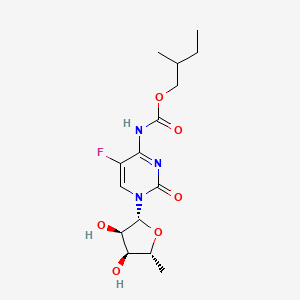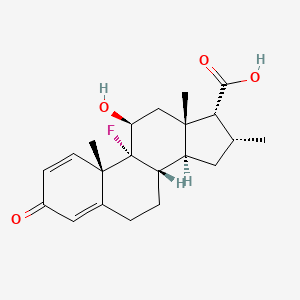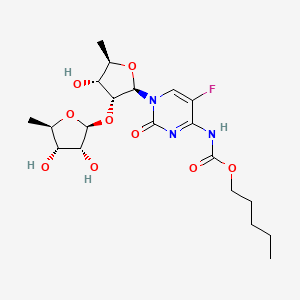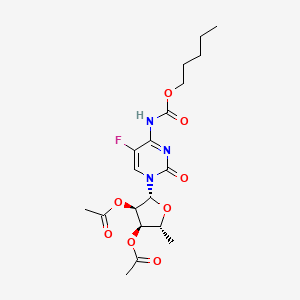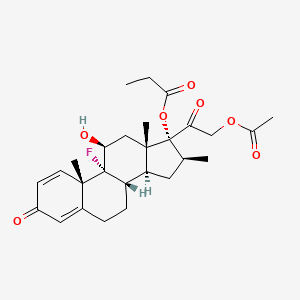
ベタメタゾン 21-アセテート 17-プロピオネート
説明
Betamethasone 21-Acetate 17-Propionate is a derivative of Betamethasone . It has a molecular formula of C27 H35 F O7 and a molecular weight of 490.561 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Betamethasone 21-Acetate 17-Propionate is characterized by its molecular formula C27 H35 F O7 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical and Chemical Properties Analysis
Betamethasone 21-Acetate 17-Propionate is a white solid . Its molecular weight is 490.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
医薬品毒性学
ベタメタゾン 21-アセテート 17-プロピオネートは、医薬品毒性学において、高精度かつ信頼性の高いデータ分析のための参照物質として使用されています {svg_1}. これは、ベタメタゾン API ファミリーの一部であり、不純物として分類されています {svg_2}.
生物学的同等性試験
この化合物は、生物学的同等性試験、特にヒト血漿中のベタメタゾンナトリウムリン酸塩およびベタメタゾンジプロピオネートの定量に使用されてきました {svg_3}. このような研究は、これらの化合物の薬物動態を理解するために不可欠です {svg_4}.
グルココルチコイド感受性疾患
ベタメタゾン 21-アセテート 17-プロピオネートは、喘息、関節リウマチ、全身性エリテマトーデスなどのさまざまなグルココルチコイド感受性の急性および慢性疾患に広く使用されています {svg_5}. これは、その抗炎症作用と免疫抑制作用により、これらの状態の治療に有益です。
スポーツ医学
スポーツ医学の分野では、ベタメタゾンは、WADA/IOCの禁止物質リストに含まれるグルココルチコイドです {svg_6}. これは、競技外使用が許可されており、治療目的使用除外(TUE)により、競技中使用についても特定の適用形式(吸入など)が許可されています {svg_7}.
分子研究
分子レベルでは、ベタメタゾン 21-アセテート 17-プロピオネートは、その複雑な構造とユニークな特性により、研究で頻繁に使用されます {svg_8}. その分子式は C27 H35 F O7 であり、分子量は 490.561 です {svg_9}.
医薬品開発
ベタメタゾン 21-アセテート 17-プロピオネートは、医薬品開発、特にグルココルチコイドの新しい製剤および送達方法の開発に使用されています {svg_10}. その特性は、より効果的で安全な薬物の作成において、貴重な化合物となっています。
作用機序
Target of Action
Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
Upon binding to its target glucocorticoid receptors, Betamethasone 21-Acetate 17-Propionate triggers a series of biochemical reactions. It inhibits neutrophil apoptosis and demargination, and suppresses NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
The binding of Betamethasone 21-Acetate 17-Propionate to glucocorticoid receptors influences several biochemical pathways. One of the key pathways is the suppression of the inflammatory response. This is achieved by inhibiting the release of inflammation mediators and reducing the expression of cell adhesion molecules, thereby decreasing the migration of leukocytes to the site of inflammation .
Pharmacokinetics
Betamethasone 21-Acetate 17-Propionate is metabolized in the liver by CYP3A4 . The metabolism of betamethasone yields 6 metabolites, including processes like 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . It has an elimination half-life of 36-54 hours and is excreted via the kidneys .
Action Environment
The action, efficacy, and stability of Betamethasone 21-Acetate 17-Propionate can be influenced by various environmental factors. For instance, the pH and temperature of the local environment can affect the stability and absorption of the drug. Moreover, individual factors such as the patient’s age, health status, and presence of other medications can also influence the drug’s action and efficacy .
Safety and Hazards
Betamethasone 21-Acetate 17-Propionate is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
将来の方向性
While specific future directions for Betamethasone 21-Acetate 17-Propionate are not mentioned in the search results, Betamethasone and its derivatives continue to be studied for their potent anti-inflammatory and immunosuppressive properties . These studies could lead to new applications in treating various inflammatory and autoimmune conditions.
生化学分析
Biochemical Properties
Betamethasone 21-Acetate 17-Propionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . The compound binds to serum albumin and corticosteroid-binding globulin , indicating its interaction with these proteins.
Cellular Effects
Betamethasone 21-Acetate 17-Propionate has significant effects on various types of cells and cellular processes. It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders . It influences cell function by suppressing virtually every component of the inflammatory process .
Molecular Mechanism
The molecular mechanism of action of Betamethasone 21-Acetate 17-Propionate involves its interaction with glucocorticoid receptors. It activates these receptors and initiates downstream effects that promote transcription of anti-inflammatory genes . This includes genes such as phosphoenolpyruvate carboxykinase (PEPCK) and IL-1-receptor antagonist .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of Betamethasone 21-Acetate 17-Propionate vary with different dosages in animal models . At low doses, it does not significantly increase tyrosine aminotransferase activity in rat liver. Higher doses produce a dose-related statistically-significant increase in this activity .
Metabolic Pathways
Betamethasone 21-Acetate 17-Propionate is involved in various metabolic pathways. It is metabolized in the liver by CYP3A4 . The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .
Transport and Distribution
Betamethasone 21-Acetate 17-Propionate is transported and distributed within cells and tissues. It is extensively bound to plasma proteins, indicating its interaction with these transporters .
Subcellular Localization
Given its lipophilic nature and its interaction with intracellular glucocorticoid receptors, it is likely that it localizes to the cytoplasm before translocating to the nucleus upon binding to its receptor .
特性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZDNSUFNSFOL-JLWJLQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741780 | |
| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-81-8 | |
| Record name | Betamethasone 21-acetate 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005514818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMETHASONE 21-ACETATE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ44Y19OXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


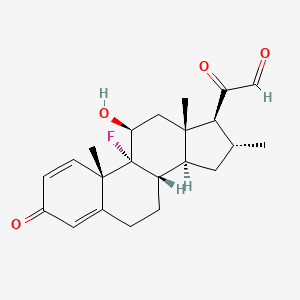


![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)
